N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide
Description
N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
4-methoxy-2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)17-24(21,22)15-6-5-13(23-4)9-14(15)18(19)20/h5-9,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHVLNVQXFGSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitroaromatic compound with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Mesitylation: The mesityl group is introduced via a Friedel-Crafts alkylation reaction using mesitylene and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of N1-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The mesityl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N1-Mesityl-4-amino-2-nitro-1-benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Mesityl carboxylic acid derivatives.
Scientific Research Applications
N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, contributing to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
N-Mesityl-4-methoxy-2-nitrobenzenesulfonamide: Similar structure but lacks the N1 substitution.
4-Methoxy-2-nitrobenzenesulfonamide: Lacks the mesityl group.
N-Mesityl-2-nitrobenzenesulfonamide: Lacks the methoxy group.
Uniqueness
N~1~-Mesityl-4-methoxy-2-nitro-1-benzenesulfonamide is unique due to the presence of all three functional groups (mesityl, methoxy, and nitro) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
